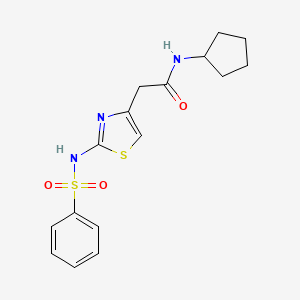

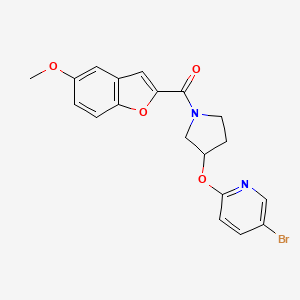

![molecular formula C12H9F6NO B3012374 1,1,1-三氟-4-[4-(三氟甲基)苯胺基]-3-戊烯-2-酮 CAS No. 1164537-19-2](/img/structure/B3012374.png)

1,1,1-三氟-4-[4-(三氟甲基)苯胺基]-3-戊烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one is a fluorinated organic molecule that is of interest due to its potential applications in various chemical syntheses and pharmaceuticals. The presence of trifluoromethyl groups within the structure suggests that it may have unique electronic and steric properties that could be exploited in chemical reactions.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one, often involves the use of trifluoromethyl-substituted anilines as key intermediates. These intermediates can be further reacted with dianions derived from oximes to produce novel compounds like isoxazoles and triazines . The synthesis typically involves the use of strong bases such as lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) to generate the required dianions, which then undergo cyclization reactions involving the trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of related trifluoromethyl compounds has been extensively studied using Density Functional Theory (DFT) calculations. For instance, the structure and vibrational frequencies of the enol form of 1,1,1-trifluoro-2,4-pentanedione, a compound similar in structure to the one of interest, have been investigated and compared with other fluorinated acetylacetones . These studies provide insights into the effects of trifluoromethyl groups on molecular stability and hydrogen bonding strength .

Chemical Reactions Analysis

The reactivity of the trifluoromethyl group in these compounds is significant, as it can be anionically activated to participate in the formation of various heterocyclic compounds. The anionically activated trifluoromethyl group can undergo elimination reactions to generate intermediate products that can be further transformed into isoxazoles, triazines, and other heterocycles . This reactivity is crucial for the synthesis of a wide range of fluorinated organic molecules with potential applications in medicinal chemistry and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one and related compounds are influenced by the presence of trifluoromethyl groups. These groups can significantly alter the electronic properties of the molecule, leading to changes in reactivity, boiling points, solubility, and other physical properties. The vibrational spectroscopy data obtained from DFT calculations can be used to predict and interpret the IR and Raman spectra, which are directly related to the physical properties of the molecule .

科学研究应用

合成和衍生物

功能衍生物的合成:该化合物可以通过乙酰丙酮与三氟乙腈的加成反应合成,得到各种三氟甲基嘧啶衍生物。由于其在各种应用中的潜力,此类衍生物引起了人们的兴趣 (Dorokhov 等人,1991)。

杂环化合物的合成:该化合物已用于合成杂环化合物,如 4-(3,3,3-三氟-2-三氟甲基-1-丙烯基)-1,3-噻唑衍生物。这涉及结构和构象研究,突出了其在复杂有机合成中的用途 (Buceta 等人,2004)。

化学性质和反应

晶体堆积影响:该化合物的衍生物,如 1,1,1-三氟-4-甲氧基-3-戊烯-2-酮,用于研究三氟甲基基团对双核铜(II)配合物中晶体堆积的影响。该应用对于理解晶体学中的分子结构和相互作用至关重要 (Edilova 等人,2021)。

研究化学反应性:在各种研究中,已经探索了该化合物及其衍生物的反应性。例如,杂环体系的形成和三氟甲基基团对反应途径的影响一直是研究的重点,阐明了该化合物的多种化学行为 (Furin 和 Zhuzhgov,2005)。

安全和危害

属性

IUPAC Name |

(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]pent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6NO/c1-7(6-10(20)12(16,17)18)19-9-4-2-8(3-5-9)11(13,14)15/h2-6,19H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPSSEBRWAAECV-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)

![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)

![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)

![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)